

Compound Identification and Predicted Physicochemical Properties

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Compound of Interest

Compound Name: 2,4-Dichloro-3-(difluoromethoxy)benzotrile

CAS No.: 1807184-33-3

Cat. No.: B1410884

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2,4-Dichloro-3-(difluoromethoxy)benzotrile is a polysubstituted aromatic molecule featuring a benzotrile core. The key functional groups—two chlorine atoms, a difluoromethoxy group, and a nitrile group—are expected to impart unique electronic and steric properties, making it a valuable intermediate. The nitrile group, in particular, is a versatile functional handle and a common pharmacophore in many approved drugs.^{[1][2][3]}

Table 1: Predicted Physicochemical Properties

Property	Predicted Value/Information	Rationale / Source
CAS Number	Not Assigned	Based on a comprehensive search of chemical registries.
Molecular Formula	C ₈ H ₃ Cl ₂ F ₂ NO	Derived from the chemical structure.
Molecular Weight	238.02 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Typical for substituted benzonitriles at room temperature.[4]
Melting Point	60-80 °C (Estimate)	Estimated based on structurally similar compounds like 2,6-dichloro-4-(trifluoromethyl)benzonitrile (m.p. 75°C).[4]
Boiling Point	> 250 °C (Estimate)	Halogenated and fluorinated benzonitriles generally have high boiling points.[4][5]
Solubility	Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, THF).	The lipophilic nature of the dichlorinated and fluorinated benzene ring suggests poor aqueous solubility but good solubility in nonpolar organic solvents.[6]
LogP (Octanol/Water)	3.5 - 4.5 (Estimate)	The presence of halogens and the difluoromethoxy group significantly increases lipophilicity.[6]

Prospective Synthesis and Mechanistic Rationale

The synthesis of **2,4-Dichloro-3-(difluoromethoxy)benzotrile** can be envisioned from the commercially available precursor, 2,4-dichloro-3-hydroxybenzotrile. The key transformation is the introduction of the difluoromethoxy group, a step of increasing importance in medicinal chemistry for its ability to act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating lipophilicity.[7][8]

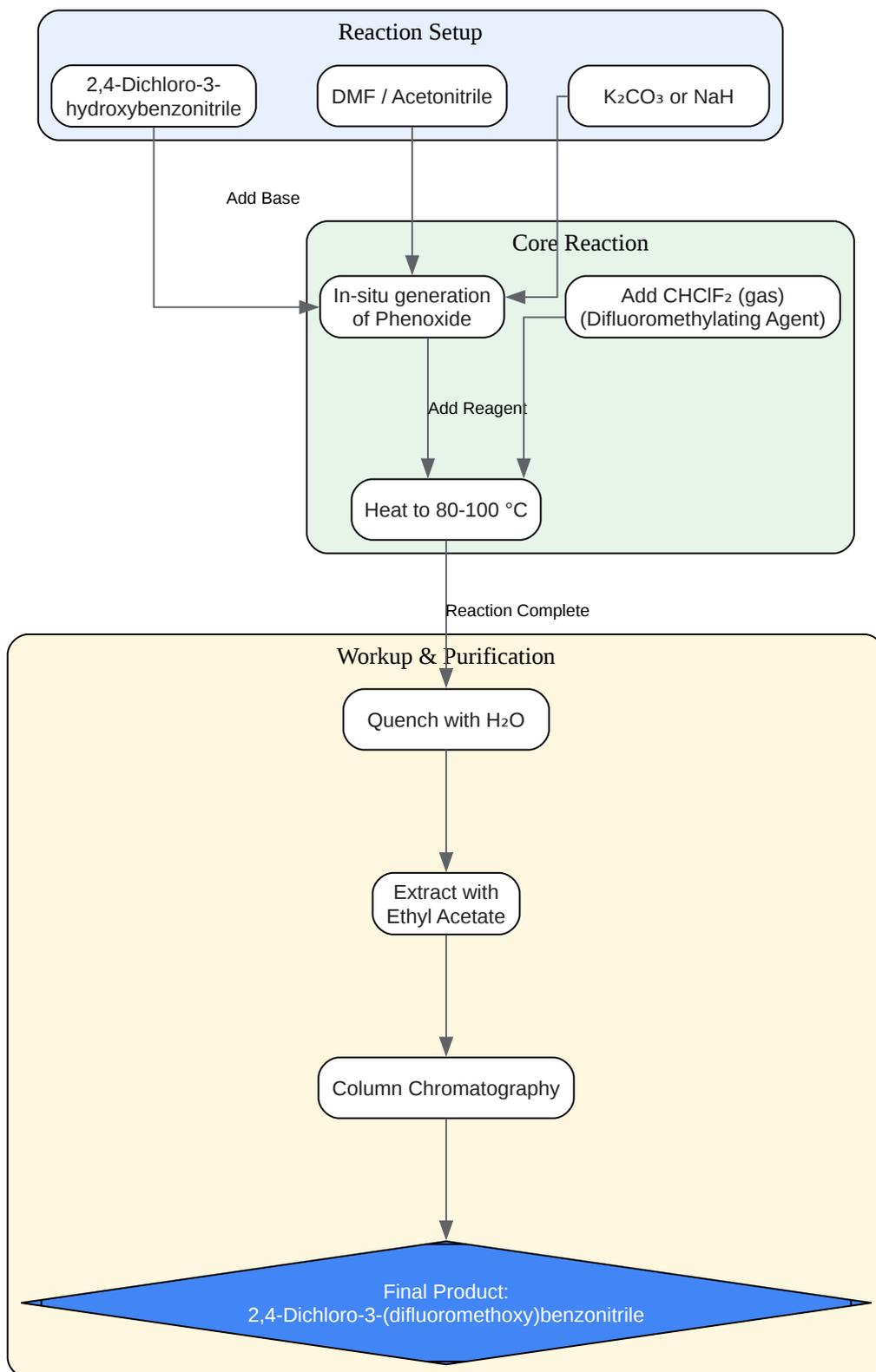
A robust method for this transformation involves reaction with a difluoromethylating agent such as chlorodifluoromethane (Freon-22) or diethyl (bromodifluoromethyl)phosphonate under basic conditions.

Experimental Protocol: Proposed Synthesis

Step 1: Difluoromethylation of 2,4-Dichloro-3-hydroxybenzotrile

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,4-dichloro-3-hydroxybenzotrile (1.0 eq) and a suitable polar aprotic solvent such as DMF or acetonitrile.
- **Base Addition:** Add a strong base, such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq), to the suspension and stir at room temperature for 30 minutes to form the corresponding phenoxide.
- **Difluoromethylation:** Introduce the difluoromethylating agent. If using chlorodifluoromethane ($CHClF_2$), bubble the gas through the reaction mixture at a controlled rate at an elevated temperature (e.g., 80-100 °C). Causality Note: The elevated temperature is necessary to facilitate the nucleophilic substitution reaction between the phenoxide and the relatively unreactive $CHClF_2$.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature and quench by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product via column chromatography on silica gel to yield the final product, **2,4-Dichloro-3-(difluoromethoxy)benzonitrile**.



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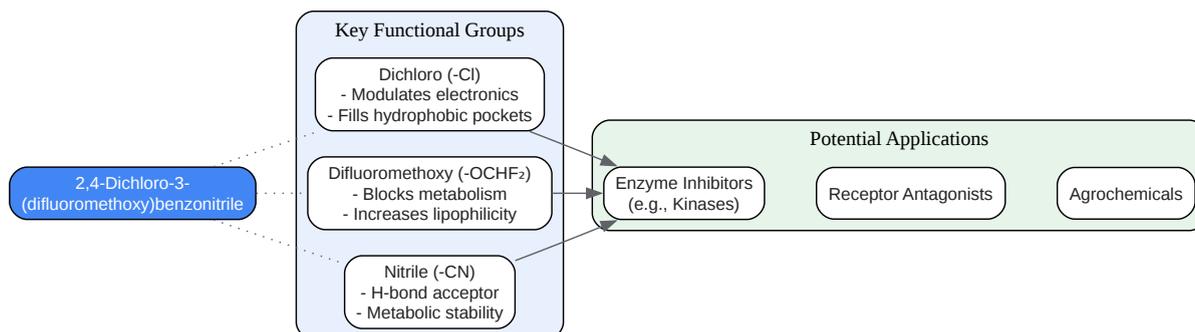
Caption: Proposed synthesis workflow for **2,4-Dichloro-3-(difluoromethoxy)benzotrile**.

Role in Pharmaceutical Research and Drug Development

The incorporation of nitrile and difluoromethoxy groups into small molecules is a well-established strategy in modern drug design.[3] These groups can significantly influence a compound's pharmacological profile.

- The Nitrile Group (-CN): The nitrile is a versatile functional group in medicinal chemistry.[1] It is relatively stable metabolically and can act as a hydrogen bond acceptor, engaging in key interactions with protein targets.[1] Furthermore, it can serve as a bioisostere for other functional groups like a carbonyl or a hydroxyl group.[1]
- The Difluoromethoxy Group (-OCHF₂): This group is prized for its ability to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[8] Its electronic properties can modulate the pKa of nearby functional groups, and its lipophilicity can enhance membrane permeability and oral bioavailability.[8]

Given these properties, **2,4-Dichloro-3-(difluoromethoxy)benzotrile** is an attractive starting point for synthesizing inhibitors of enzymes or receptor antagonists where interactions with a halogenated aromatic ring are favorable. For instance, many kinase inhibitors feature substituted benzotrile scaffolds.



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Caption: Logical relationships of the compound's functional groups to its potential applications.

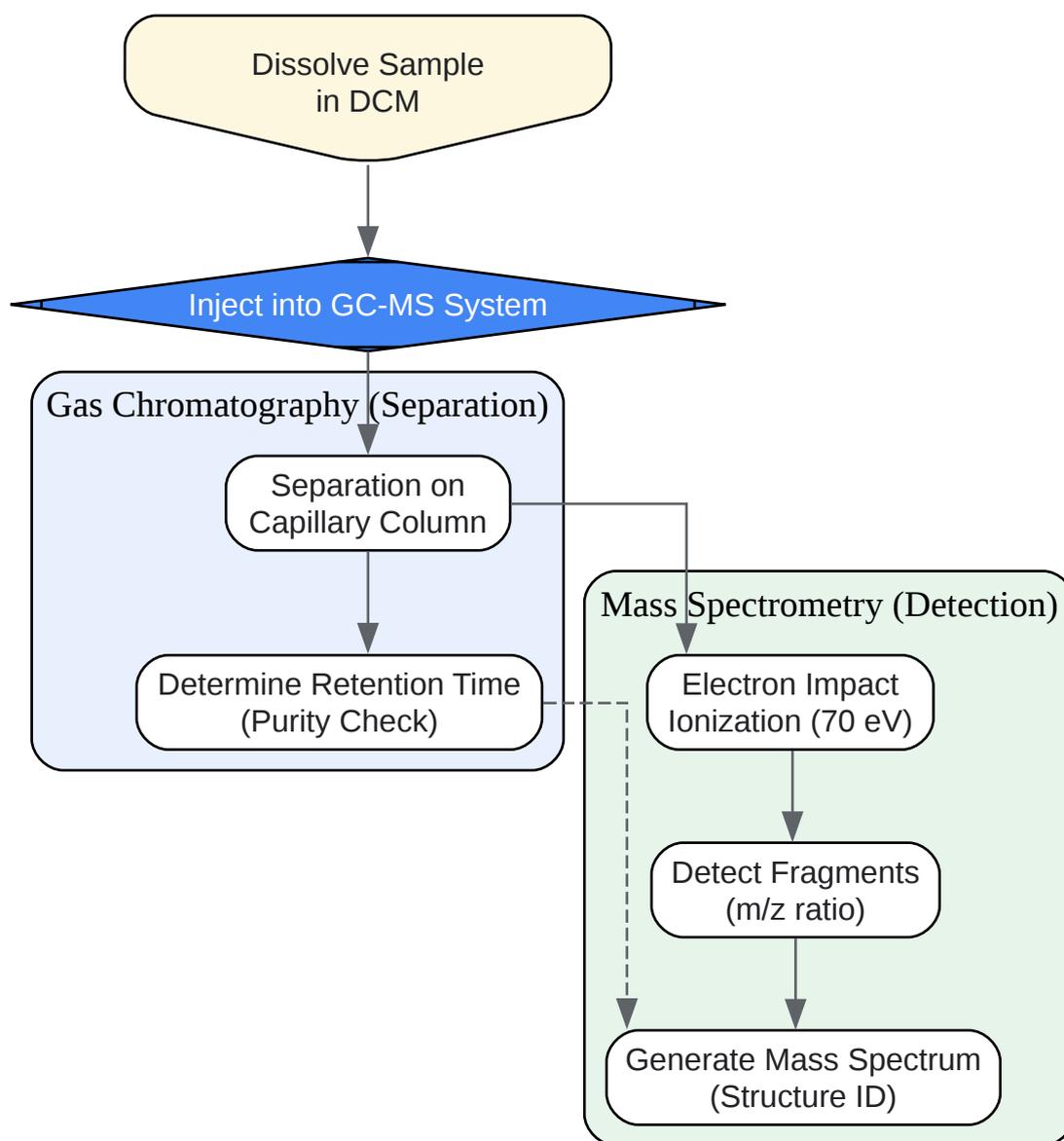
Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods would be employed for full characterization.

Protocol: GC-MS Analysis

- Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5MS) interfaced with a Mass Spectrometer (MS).[9]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.

- Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: 40-400 m/z.
- Data Analysis: The resulting chromatogram will show the retention time, which is indicative of purity. The mass spectrum will provide the molecular ion peak (M^+) and a characteristic fragmentation pattern, confirming the molecular weight and structure. Expected fragments would arise from the loss of Cl, $OCHF_2$, or the entire difluoromethoxy group.



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